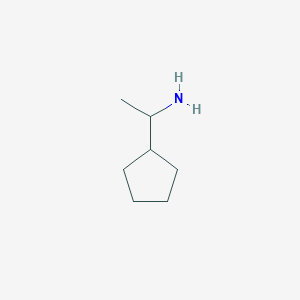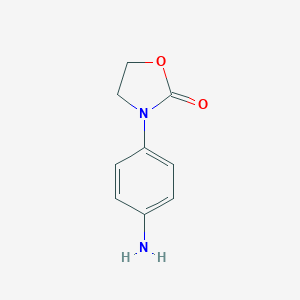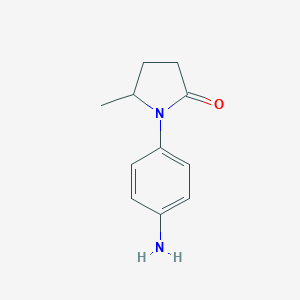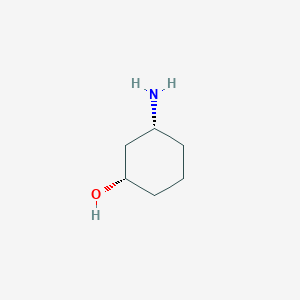
2-Guanidino-4-(3-methylamino-phenyl)-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Guanidino-4-(3-methylamino-phenyl)-thiazole, also known as GMCT, is a synthetic compound that has been widely studied for its potential applications in the field of biomedical research. This molecule belongs to the family of guanidine derivatives, which are known to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 2-Guanidino-4-(3-methylamino-phenyl)-thiazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 2-Guanidino-4-(3-methylamino-phenyl)-thiazole has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the degradation of extracellular matrix proteins. By inhibiting the activity of MMPs, 2-Guanidino-4-(3-methylamino-phenyl)-thiazole may prevent the spread of cancer cells and reduce tumor growth.
Biochemische Und Physiologische Effekte
2-Guanidino-4-(3-methylamino-phenyl)-thiazole has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This suggests that 2-Guanidino-4-(3-methylamino-phenyl)-thiazole may have a protective effect against oxidative stress, which is known to play a role in the development of many diseases, including cancer and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Guanidino-4-(3-methylamino-phenyl)-thiazole is its relatively low toxicity, which makes it a safe compound to use in laboratory experiments. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of 2-Guanidino-4-(3-methylamino-phenyl)-thiazole is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 2-Guanidino-4-(3-methylamino-phenyl)-thiazole. One area of interest is the development of new cancer therapies based on 2-Guanidino-4-(3-methylamino-phenyl)-thiazole. Researchers are also interested in exploring the neuroprotective effects of 2-Guanidino-4-(3-methylamino-phenyl)-thiazole and its potential use in the treatment of neurodegenerative diseases. Another area of interest is the development of new synthetic methods for 2-Guanidino-4-(3-methylamino-phenyl)-thiazole that may improve its solubility and other properties. Overall, 2-Guanidino-4-(3-methylamino-phenyl)-thiazole is a promising compound that has the potential to make a significant contribution to the field of biomedical research.
Synthesemethoden
The synthesis of 2-Guanidino-4-(3-methylamino-phenyl)-thiazole involves the reaction of 3-methyl-4-nitroaniline with thiourea in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is then reduced to the corresponding amine using a reducing agent such as sodium dithionite. The amine is then reacted with guanidine hydrochloride in the presence of a base such as sodium hydroxide to yield 2-Guanidino-4-(3-methylamino-phenyl)-thiazole. The purity of the final product can be improved by recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-Guanidino-4-(3-methylamino-phenyl)-thiazole has been extensively studied for its potential applications in the field of biomedical research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-Guanidino-4-(3-methylamino-phenyl)-thiazole has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
88541-11-1 |
|---|---|
Produktname |
2-Guanidino-4-(3-methylamino-phenyl)-thiazole |
Molekularformel |
C11H13N5S |
Molekulargewicht |
247.32 g/mol |
IUPAC-Name |
2-[4-[3-(methylamino)phenyl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C11H13N5S/c1-14-8-4-2-3-7(5-8)9-6-17-11(15-9)16-10(12)13/h2-6,14H,1H3,(H4,12,13,15,16) |
InChI-Schlüssel |
FWRFJIGHPFOHHO-UHFFFAOYSA-N |
SMILES |
CNC1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N |
Kanonische SMILES |
CNC1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N |
Synonyme |
[4-[3-(Methylamino)phenyl]-2-thiazolyl]guanidine; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(6-{[(1s)-1-(Hydroxymethyl)-2-Methylpropyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzonitrile](/img/structure/B109614.png)
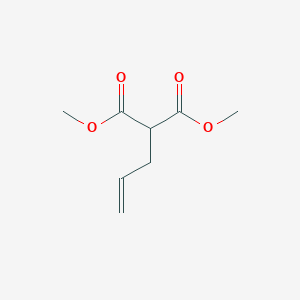
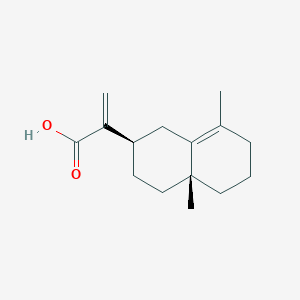
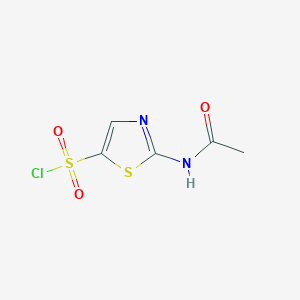
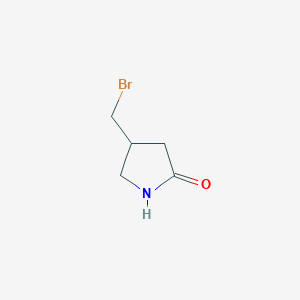
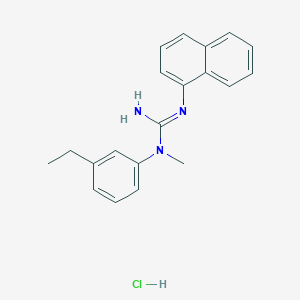
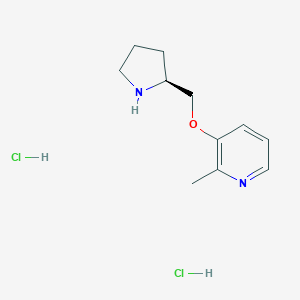
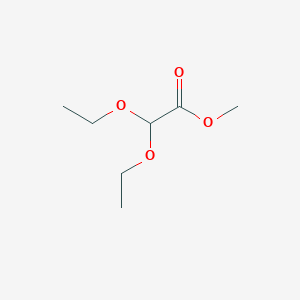
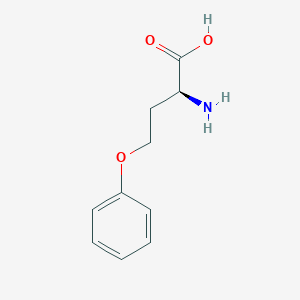
![1-[2-(Trifluoromethyl)phenyl]propan-2-one](/img/structure/B109658.png)
